Ambigol A

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

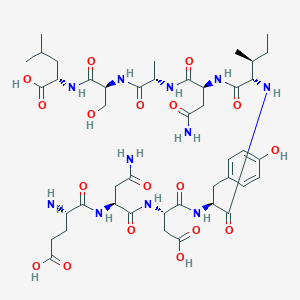

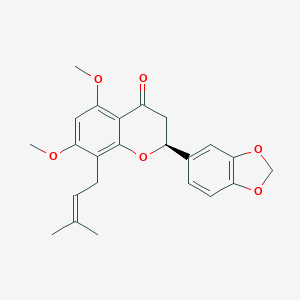

Ambigol A is an antibiotic produced by the terrestrial cyanobacterium Fischerella ambigua 108b . It is one of the three polychlorinated triphenyls, Ambigol A-C, that exhibit interesting antimicrobial, antiviral, and cytotoxic activities . They are structurally related to polybrominated diphenylethers synthesized by diverse marine bacteria .

Synthesis Analysis

The biosynthetic gene cluster (BGC) responsible for Ambigol production in F. ambigua has been identified . It contains 10 genes, and after its discovery, this cluster was cloned and heterologously expressed in Synechococcus elongatus PCC 7942 .Molecular Structure Analysis

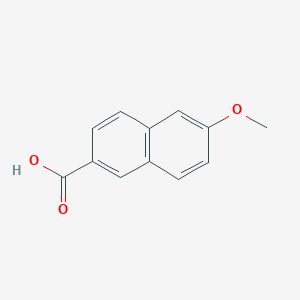

Ambigols A and B exhibit chlorination, and Ambigol C has biaryl-ether bonds in the relative meta position at the central phenol unit, which is flanked by two 2,4-dichlorophenol units in all three compounds . The chemical formula of Ambigol A is C18H8Cl6O3 .Chemical Reactions Analysis

In vivo and in vitro characterization of the two cytochrome P450 enzymes present in the BGC revealed complementary selectivity for either biaryl-ether bond (Ab2) or biaryl formation (Ab3), providing a biosynthetic route to the ambigols .Physical And Chemical Properties Analysis

Ambigol A is a solid powder with a molecular weight of 484.959 . It has an exact mass of 481.86 . The elemental analysis shows that it contains Carbon (44.58%), Hydrogen (1.66%), Chlorine (43.86%), and Oxygen (9.90%) .科学研究应用

自然产物发现

阿米戈尔A(Ambigol A)与其他化合物如阿米戈尔C(Ambigol C)是从陆生蓝藻Fischerella ambigua中分离出的天然产物。这些化合物被鉴定为具有有趣的抗菌、抗病毒和细胞毒活性,暗示在制药研究中可能有应用(Wright, Papendorf, & König, 2005)。

生物合成途径探索

研究已经探索了阿米戈尔A的生物合成途径。在Fischerella ambigua中负责阿米戈尔产生的生物合成基因簇的鉴定,以及细胞色素P450酶的特性化,为这些多氯化合物的生物合成提供了见解(Duell et al., 2020)。

合成方法学

已经实现了对Ambigol A及其类别的首次全合成,提供了构建天然和假设的阿米戈尔的方法。这种合成有助于理解这些化合物,并有可能在各个领域中应用(Milzarek & Gulder, 2020)。

研究生物活性

已经对来自Fischerella ambigua的阿米戈尔A及其他化合物进行了生物活性测试。对其对斑马鱼(Danio rerio)胚胎阶段的影响进行了研究,表明可能对生态和毒理产生影响(Wright, Papendorf, König, & Oberemm, 2006)。

微生物相互作用和群体感应

来自Fischerella ambigua的阿米戈尔已被发现影响微生物相互作用,特别是在沙雷氏菌属中增加了红色素的产生。这表明在微生物生态学和群体感应过程中可能发挥作用(Chilczuk et al., 2020)。

生物合成中的构建块形成

对阿米戈尔生物合成中的关键底物3-氯-4-羟基苯甲酸进行了体外特性化研究。了解这些生物合成步骤对于理解阿米戈尔A及类似化合物的形成至关重要(Kresna et al., 2021)。

安全和危害

未来方向

属性

CAS 编号 |

151487-20-6 |

|---|---|

产品名称 |

Ambigol A |

分子式 |

C18H8Cl6O3 |

分子量 |

485 g/mol |

IUPAC 名称 |

3,5-dichloro-2-(3,5-dichloro-2-hydroxyphenyl)-6-(2,4-dichlorophenoxy)phenol |

InChI |

InChI=1S/C18H8Cl6O3/c19-7-1-2-14(10(21)4-7)27-18-13(24)6-11(22)15(17(18)26)9-3-8(20)5-12(23)16(9)25/h1-6,25-26H |

InChI 键 |

AHLSIYMTIQLHAO-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1Cl)Cl)OC2=C(C=C(C(=C2O)C3=C(C(=CC(=C3)Cl)Cl)O)Cl)Cl |

规范 SMILES |

C1=CC(=C(C=C1Cl)Cl)OC2=C(C=C(C(=C2O)C3=C(C(=CC(=C3)Cl)Cl)O)Cl)Cl |

其他 CAS 编号 |

151487-20-6 |

同义词 |

ambigol A |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[3-(4-Methylphenyl)-5-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide](/img/structure/B124745.png)

![2-Hydroxy-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoic acid](/img/structure/B124747.png)

![[(1S,3S)-2,2-Dimethyl-3-carboxycyclobutyl]acetic acid](/img/structure/B124750.png)

![Ethyl 3-bromoimidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B124767.png)

![tert-Butyl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B124783.png)